molecular formula C20H15N3O B11704287 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one

3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one

Cat. No.: B11704287
M. Wt: 313.4 g/mol
InChI Key: YTIARQDLTLPRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one is a hydrazone derivative of the indolin-2-one scaffold, a privileged structure in medicinal chemistry. The compound features a planar indole-2-one core substituted with a diphenylhydrazone group at the 3-position. This structural motif confers unique electronic and steric properties, enabling interactions with biological targets such as kinases and receptors. Indolin-2-one derivatives are widely studied for their anticancer, antimicrobial, and antiangiogenic activities, with modifications at the hydrazone moiety significantly influencing their pharmacological profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

(3E)-3-(diphenylhydrazinylidene)-1H-indol-2-one

InChI

InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24)

InChI Key

YTIARQDLTLPRGG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Hydrazone Intermediate Synthesis :
    Isatin derivatives react with excess hydrazine hydrate in methanol under reflux (1–4 hours), producing 3-hydrazonoindolin-2-ones in 67–83% yields. The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic C3 carbonyl, forming a hydrazone linkage. Steric and electronic effects of substituents on the isatin core influence reaction rates and yields.

  • Diphenylhydrazine Coupling :
    The hydrazone intermediate is refluxed with diphenylhydrazine in ethanol containing glacial acetic acid (3–5 hours). The acetic acid catalyzes imine formation, facilitating the substitution of the hydrazone’s terminal amine with diphenyl groups. Yields for this step typically range from 70–85%.

Example Procedure :

  • Step 1 : Isatin (10 mmol) and hydrazine hydrate (50 mmol) in methanol (20 mL) are refluxed for 1 hour. The precipitate is filtered and recrystallized from acetic acid.

  • Step 2 : The hydrazone (1 mmol) and diphenylhydrazine (1 mmol) in ethanol (10 mL) with acetic acid are refluxed for 3 hours. The product is filtered and crystallized from dioxane.

Eschenmoser Coupling with 3-Bromooxindoles

A high-yielding alternative employs 3-bromooxindoles and thiobenzamides via an Eschenmoser coupling mechanism. This method, reported by Beilstein Journal of Organic Chemistry, achieves yields exceeding 85% and is scalable for industrial applications.

Reaction Conditions and Scalability

  • Reagents : 3-Bromooxindole derivatives react with thiobenzamides in dry dimethylformamide (DMF) at room temperature. Triethylamine (TEA) is added to neutralize HBr byproducts.

  • Mechanism : The thiobenzamide acts as a sulfur nucleophile, displacing bromide from the 3-bromooxindole. The resulting thioimidate intermediate undergoes elimination to form the hydrazone product with (Z)-configuration.

Optimized Protocol :

  • 3-Bromooxindole (3 mmol) and thiobenzamide (3 mmol) are stirred in DMF (10 mL) for 5–12 hours.

  • TEA (6 mmol) is added, followed by dilution with water and extraction with dichloromethane.

  • Chromatography on silica gel (ethyl acetate/hexane gradient) yields the pure product.

Key Advantages :

  • Avoids harsh acidic conditions.

  • Retains stereochemical integrity (Z-configuration confirmed by NMR).

Ultrasound-Assisted Synthesis in Deep Eutectic Solvents

Recent advances utilize green chemistry principles, employing deep eutectic solvents (DES) and ultrasound irradiation to enhance reaction efficiency. This method reduces reaction times from hours to minutes while maintaining high yields.

Procedure and Solvent Design

  • DES Composition : Choline chloride-urea (1:2 molar ratio) serves as the solvent, stabilizing intermediates via hydrogen bonding.

  • Ultrasound Parameters : 40 kHz frequency, 250 W power, 30–45 minutes duration.

Synthetic Steps :

  • Isatin and hydrazine hydrate are sonicated in DES at 50°C for 30 minutes.

  • Diphenylhydrazine is added, and sonication continues for 45 minutes.

  • The product precipitates upon cooling and is filtered.

Yield and Purity :

  • Yields: 88–92%.

  • Purity: >98% (HPLC).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Conditions Scalability
Classical Hydrazone70–854–8 hoursAcidic, refluxModerate
Eschenmoser Coupling85–975–12 hoursRoom temperature, DMFHigh
Ultrasound-DES88–921.25 hoursGreen solvent, 50°CHigh

Key Observations :

  • The Eschenmoser method offers the highest yields but requires anhydrous DMF.

  • Ultrasound-DES synthesis is the most time-efficient and environmentally benign.

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsProducts
1Indole-2-one + DiphenylhydrazineReflux in ethanolHydrazone intermediate
2Hydrazone intermediateAcid catalyst (e.g., HCl)3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant growth inhibition in various cancer cell lines. For instance, compounds structurally similar to this hydrazone have shown sub-micromolar IC50 values in cancer assays, indicating potent anticancer properties .
  • Antimicrobial Properties : The compound has been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits key metabolic pathways, demonstrating potential as an antibacterial agent.
  • Neuroprotective Effects : In animal models of neurodegenerative diseases such as Alzheimer's, this compound has shown promise in improving cognitive function and reducing neuroinflammation markers.

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects include:

  • Redox Activity : The hydrazone group can act as a free radical scavenger, mitigating oxidative stress.
  • Enzyme Interaction : The compound may interact with various enzymes and proteins, influencing their activity through both covalent and non-covalent interactions.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in:

  • Dyes and Pigments : Due to its stable hydrazone linkage, it can be utilized in the formulation of dyes.
  • Chemical Probes : It serves as a precursor for synthesizing more complex organic molecules used in various chemical reactions.

Case Study 1: Anticancer Screening

A study published in MDPI reported on the synthesis and evaluation of various indole derivatives for anticancer activity. The results demonstrated that modifications to the structure significantly enhanced growth inhibition across multiple cancer cell lines .

Case Study 2: Neuroprotection

In research focusing on Alzheimer's disease models, treatment with this compound resulted in notable improvements in cognitive performance compared to control groups. This suggests potential therapeutic applications in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The hydrazone group can participate in redox reactions, acting as a free radical scavenger. This property is particularly useful in biological systems where oxidative stress is a concern. The compound may also interact with enzymes and proteins, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Derivatives with bulkier substituents (e.g., coumarin-thiazole hybrids) exhibit higher melting points (>240°C) compared to simpler hydrazones (e.g., carbothioamide at 222°C), likely due to enhanced crystallinity .
  • Spectral Signatures : IR spectra consistently show C=O stretches near 1686–1706 cm⁻¹, while NMR data reveals characteristic CH₂ and aromatic proton signals .

Anticancer Activity

  • SU5416 : Inhibits VEGF-driven endothelial cell proliferation (IC₅₀ = 1.2 μM) by targeting VEGFR-2 tyrosine kinase. The 3,5-dimethylpyrrole group enhances binding affinity to the ATP pocket .
  • SU9516 : Selectively inhibits CDK2, inducing G₁/S cell cycle arrest and caspase-3 activation. The imidazole substituent is critical for CDK2 specificity over other kinases .

Antimicrobial Activity

  • Nitroimidazole-Indolin-2-one Hybrids : Show potent activity against drug-resistant bacteria (MIC = 2–8 μg/mL). The nitro group enhances redox cycling, generating cytotoxic radicals .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs (e.g., nitro, chloro) display increased electrophilicity, improving interactions with nucleophilic residues in enzyme active sites .
  • Bulkier Substituents : Compounds like SU5416 and coumarin hybrids exhibit improved target selectivity due to steric complementarity with hydrophobic kinase pockets .

Biological Activity

3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one, also known as a derivative of indole, has gained attention in recent years due to its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its diphenylhydrazono group attached to a dihydroindole core. Its molecular formula is C20H15N3OC_{20}H_{15}N_{3}O. The structural features contribute to its biological activities, including interactions with cellular targets that modulate signaling pathways involved in cancer progression and microbial resistance.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Translation Initiation : The compound has been shown to induce phosphorylation of eIF2α, a key regulator in the initiation of protein synthesis. This leads to reduced translation initiation and subsequent inhibition of cell proliferation in cancer cells .
  • Calcium Signaling Modulation : It affects calcium release from the endoplasmic reticulum, preventing the activation of calcium channels on the plasma membrane. This modulation can influence various signaling pathways critical for cell survival and proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound display significant antimicrobial properties against various pathogens. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.41eIF2α phosphorylation
MCF-7 (Breast)10.28Inhibition of translation initiation
A549 (Lung)12.57Calcium signaling modulation
PC3 (Prostate)22.19Induction of apoptosis

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, with varying degrees of efficacy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects:

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.220.25Bactericidal
Escherichia coli0.300.35Bactericidal
Candida albicans0.500.55Fungicidal

These findings suggest that this compound could be developed as a dual-action therapeutic agent targeting both cancer and infectious diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving human melanoma cells treated with varying concentrations of the compound demonstrated a significant reduction in cell viability correlated with increased eIF2α phosphorylation levels. The results support its role as a potential anticancer agent .
  • Antimicrobial Efficacy : In vitro tests against drug-resistant strains of Staphylococcus aureus revealed that the compound not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Q & A

Q. What are the standard synthetic routes for 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one and its derivatives?

The compound is typically synthesized via condensation reactions between isatin derivatives and hydrazine analogs. For example, equimolar amounts of isatin and phenylhydrazine are refluxed in ethanol with glacial acetic acid as a catalyst, yielding hydrazone derivatives. Purification involves filtration and crystallization from ethanol/chloroform mixtures . Modifications to the hydrazone moiety (e.g., substituents on phenyl groups) can be achieved by varying the hydrazine precursor.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the hydrazone linkage and aromatic substitution patterns (e.g., ¹H and ¹³C NMR).
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and N-H stretching (~3200 cm⁻¹) bands.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in related indolin-2-one structures .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this compound exhibit:

  • Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ = 0.5–0.9 µM) and G2/M cell cycle arrest in prostate and breast cancer models .
  • Tyrosinase inhibition : Synergistic effects when combined with kojic acid, reducing inhibitor concentrations required for hyperpigmentation treatment .
  • Anti-inflammatory properties : Observed in structurally similar 3-dihydro-indol-2-one derivatives via COX-2 inhibition .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

  • Substituent effects : Methoxy groups at the 6-position on the indole ring enhance antiproliferative activity by improving tubulin binding affinity .
  • Hydrazone variations : Bulky aromatic substituents (e.g., naphthyl) increase steric hindrance, reducing kinase inhibition potency but improving selectivity for VEGF receptors .
  • Metal coordination : Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) alters electronic properties and enhances antioxidant activity .

Q. What experimental strategies address contradictory data in biological assays?

  • Dose-response validation : Replicate IC₅₀ determinations across multiple cell lines to distinguish cell-specific effects from assay artifacts .
  • Combination index (CI) analysis : Quantify synergism/additive effects (e.g., CI < 1 for kojic acid + indol-2-one combinations) using isobolograms .
  • Off-target profiling : Use kinase inhibition panels to confirm selectivity, as seen in SU5416 (VEGFR-2 inhibitor) studies .

Q. How can computational methods optimize the design of indol-2-one derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular docking : Simulates binding modes to targets like tubulin or VEGFR-2, guiding substituent placement for enhanced affinity .
  • QSAR modeling : Correlates substituent bulk (e.g., logP) with bioavailability or toxicity .

Q. What are the challenges in evaluating the pharmacokinetics of this compound?

  • Solubility limitations : Hydrophobic indol-2-one cores require formulation with surfactants or cyclodextrins for in vivo studies .
  • Metabolic stability : Hydrazone bonds may undergo hydrolysis in plasma; stabilize via methyl substitution or prodrug strategies .
  • Toxicity profiling : Monitor off-target effects on cytochrome P450 enzymes using hepatic microsome assays .

Methodological Considerations

Q. How to design experiments for studying synergistic effects with other inhibitors?

  • Fixed-ratio assays : Combine inhibitors at non-equitoxic ratios (e.g., 1:4, 1:9) and calculate CI values via the Chou-Talalay method .
  • Isobologram analysis : Visualize synergism (data points below the additive line) or antagonism .
  • Mechanistic validation : Use Western blotting to confirm downstream target modulation (e.g., p-Akt suppression in SU9516 studies) .

Q. What are best practices for resolving contradictory SAR findings?

  • Crystallographic validation : Compare X-ray structures of analogs bound to targets (e.g., tubulin) to identify critical interactions .
  • Proteomic profiling : Identify off-target binding partners via affinity chromatography or pull-down assays .
  • In silico mutagenesis : Predict the impact of residue mutations on binding energy using tools like MOE or AutoDock .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.